molecular formula C34H52N4O8 B11832722 Aminohexylgeldanamycin

Aminohexylgeldanamycin

Cat. No.: B11832722
M. Wt: 644.8 g/mol
InChI Key: FEKZHEHNADINKB-OLLHKAICSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Aminohexylgeldanamycin is a derivative of geldanamycin, a benzoquinone ansamycin antibiotic. It is known for its potent inhibition of Heat Shock Protein 90 (HSP90), a chaperone protein involved in the folding and stabilization of various client proteins. This compound exhibits significant antiangiogenic and antitumor activities, making it a valuable compound in cancer research and therapy .

Preparation Methods

Synthetic Routes and Reaction Conditions

Aminohexylgeldanamycin is synthesized through the modification of geldanamycin. The process involves the introduction of an aminohexyl group to the geldanamycin molecule. The synthetic route typically includes the following steps:

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to maximize yield and purity. Key factors include temperature control, solvent selection, and reaction time. The final product is purified using techniques such as chromatography and recrystallization .

Chemical Reactions Analysis

Types of Reactions

Aminohexylgeldanamycin undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Aminohexylgeldanamycin has a wide range of scientific research applications:

    Chemistry: It is used as a model compound to study the inhibition of HSP90 and its effects on protein folding.

    Biology: The compound is employed in cell biology to investigate the role of HSP90 in cellular processes such as apoptosis, cell cycle regulation, and stress response.

    Medicine: this compound is explored for its potential in cancer therapy, particularly in targeting prostate cancer cells. It has shown promise in inhibiting tumor growth and angiogenesis.

    Industry: The compound is used in the development of new therapeutic agents and drug delivery systems

Mechanism of Action

Aminohexylgeldanamycin exerts its effects by binding to the ATP/ADP-binding pocket of HSP90. This binding inhibits the chaperone function of HSP90, leading to the degradation of client proteins that are crucial for tumor growth and survival. The inhibition of HSP90 disrupts multiple signaling pathways, including those involved in cell proliferation, apoptosis, and angiogenesis .

Comparison with Similar Compounds

Aminohexylgeldanamycin is compared with other geldanamycin derivatives such as:

This compound stands out due to its specific modifications that enhance its antiangiogenic and antitumor properties while maintaining potent HSP90 inhibition .

Properties

Molecular Formula

C34H52N4O8

Molecular Weight

644.8 g/mol

IUPAC Name

[(4E,6Z,8S,9S,10E,12S,13R,14S,16R)-19-(6-aminohexylamino)-13-hydroxy-8,14-dimethoxy-4,10,12,16-tetramethyl-3,20,22-trioxo-2-azabicyclo[16.3.1]docosa-1(21),4,6,10,18-pentaen-9-yl] carbamate

InChI

InChI=1S/C34H52N4O8/c1-20-16-24-29(37-15-10-8-7-9-14-35)26(39)19-25(31(24)41)38-33(42)21(2)12-11-13-27(44-5)32(46-34(36)43)23(4)18-22(3)30(40)28(17-20)45-6/h11-13,18-20,22,27-28,30,32,37,40H,7-10,14-17,35H2,1-6H3,(H2,36,43)(H,38,42)/b13-11-,21-12+,23-18+/t20-,22+,27+,28+,30-,32+/m1/s1

InChI Key

FEKZHEHNADINKB-OLLHKAICSA-N

Isomeric SMILES

C[C@H]1C[C@@H]([C@@H]([C@H](/C=C(/[C@@H]([C@H](/C=C\C=C(\C(=O)NC2=CC(=O)C(=C(C1)C2=O)NCCCCCCN)/C)OC)OC(=O)N)\C)C)O)OC

Canonical SMILES

CC1CC(C(C(C=C(C(C(C=CC=C(C(=O)NC2=CC(=O)C(=C(C1)C2=O)NCCCCCCN)C)OC)OC(=O)N)C)C)O)OC

Origin of Product

United States

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